2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylethan-1-one
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Overview
Description
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-ethanone is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Preparation Methods
The synthesis of 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-ethanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-ethanone can be compared with other oxadiazole derivatives, such as:
1,2,3-Oxadiazole: Another regioisomer with different electronic properties and reactivity.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Widely studied for its biological activities, including antimicrobial and anticancer properties.
The uniqueness of 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
65696-83-5 |
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Molecular Formula |
C16H11ClN2O2 |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylethanone |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-8-6-12(7-9-13)16-18-15(21-19-16)10-14(20)11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
INLLOSOLPJOHQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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